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Compound of Interest

Compound Name: 1,2-Epoxyoctane

Cat. No.: B1223023

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2-
epoxyoctane, a valuable epoxide intermediate in organic synthesis. The document presents a
detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.
This guide is intended to serve as a valuable resource for researchers and professionals
involved in chemical analysis and drug development.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 1,2-epoxyoctane.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 1,2-epoxyoctane was acquired in deuterated chloroform (CDCIs).
The chemical shifts (&) are reported in parts per million (ppm) relative to tetramethylsilane
(TMS).
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~2.90 m 1H H-2

~2.74 dd 1H H-la

~2.45 dd 1H H-1b

~1.50 m 2H H-3

~1.2-1.4 m 8H H-4, H-5, H-6, H-7

~0.89 t 3H H-8

m = multiplet, dd = doublet of doublets, t = triplet

13C NMR Spectroscopic Data

The 13C NMR spectrum was recorded in deuterated chloroform (CDCIs). The chemical shifts (d)
are reported in ppm relative to TMS.

Chemical Shift (ppm) Assignment
52.4 C-2
47.1 C-1
32.6 C-3
31.8 C-6
29.2 C-5
25.9 C-4
22.6 C-7
14.0 C-8

Infrared (IR) Spectroscopic Data
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The IR spectrum was obtained from a neat liquid sample. The table below lists the major

absorption peaks.

Wavenumber (cm~?)

Functional Group Assignment

~2958, 2927, 2857

C-H stretch (alkane)

~1466 C-H bend (alkane)

~1250 Epoxide ring vibration (symmetric stretch)
~915 Epoxide ring vibration (asymmetric stretch)
~835 Epoxide ring vibration (C-O stretch)

Mass Spectrometry (MS) Data

The mass spectrum was obtained using electron ionization (El). The table presents the mass-

to-charge ratio (m/z) and relative intensity of the significant fragments.

miz Relative Intensity (%) Possible Fragment
128 5 [M]* (Molecular lon)
99 30 [M - C2Hs]*

85 100 [M - C3H7]*

71 60 [CsH11]*

57 85 [CaHo]*

43 95 [C3H7]*

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR: A sample of 1,2-epoxyoctane (approximately 10-20 mg for *H NMR and 50-
100 mg for 13C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs)
containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5
mm NMR tube. The spectra were recorded on a spectrometer operating at a frequency of at
least 300 MHz for *H NMR and 75 MHz for 13C NMR. For *H NMR, the data was acquired with
a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-
decoupled spectrum was obtained.

Infrared (IR) Spectroscopy

A drop of neat 1,2-epoxyoctane was placed between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates to form a thin liquid film. The plates were mounted in a sample
holder and placed in the beam path of an FTIR spectrometer. The spectrum was recorded over
the range of 4000-400 cm~1. A background spectrum of the clean salt plates was recorded prior
to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of 1,2-epoxyoctane in a volatile organic solvent (e.g., methanol or
dichloromethane) was introduced into the mass spectrometer via a direct insertion probe or a
gas chromatography (GC) inlet. The sample was vaporized and then ionized using electron
ionization (EI) at 70 eV. The resulting ions were separated by a mass analyzer based on their
mass-to-charge ratio (m/z) and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1,2-epoxyoctane.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis of 1,2-Epoxyoctane.

 To cite this document: BenchChem. [Spectroscopic Data Analysis of 1,2-Epoxyoctane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1223023#1-2-epoxyoctane-spectroscopic-data-

analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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